molecular formula C11H23ClN2O B1416803 N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride CAS No. 1171318-38-9

N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride

Cat. No.: B1416803
CAS No.: 1171318-38-9
M. Wt: 234.76 g/mol
InChI Key: ODWYIZXKQKDDGK-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader historical context of piperidine chemistry, which traces its origins to the mid-nineteenth century. The foundational work in piperidine chemistry began in 1850 when Scottish chemist Thomas Anderson first reported piperidine, followed independently by French chemist Auguste Cahours in 1852, who provided the compound's nomenclature. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the groundwork for subsequent developments in piperidine derivative chemistry.

The evolution of piperidine derivatives continued throughout the twentieth century as researchers recognized the significant pharmaceutical potential of compounds containing the piperidine scaffold. The industrial production of piperidine through pyridine hydrogenation using molybdenum disulfide catalysts provided the necessary foundation for synthesizing more complex derivatives. This industrial advancement enabled the systematic exploration of substituted piperidine compounds, ultimately leading to the development of sophisticated derivatives such as this compound.

The specific synthesis and characterization of this compound represents a more recent achievement in piperidine chemistry, reflecting advances in synthetic methodology and analytical techniques. Current commercial availability of this compound through specialized chemical suppliers indicates its established importance in research applications. The compound's development exemplifies the continuous expansion of piperidine derivative chemistry, driven by the ongoing search for novel bioactive molecules and synthetic intermediates.

Classification within Piperidine Derivatives

This compound belongs to the extensive family of piperidine derivatives, which constitute one of the most important classes of synthetic fragments in drug design and pharmaceutical applications. Piperidine derivatives are present in more than twenty classes of pharmaceuticals and naturally occurring alkaloids, demonstrating their fundamental importance in medicinal chemistry. The classification of this compound within piperidine derivatives is based on several structural and functional characteristics.

The compound features a six-membered piperidine ring containing five methylene bridges and one amine bridge, consistent with the basic piperidine structure. The acetamide functional group attached to the piperidine ring places this compound within the acetamide-substituted piperidine subcategory. The presence of both N-methyl and N-isopropyl substituents on the acetamide nitrogen further refines its classification as a tertiary acetamide derivative.

Within the broader context of piperidine derivatives, this compound represents a substituted piperidine rather than a spiropiperidine, condensed piperidine, or piperidinone. The substitution pattern, specifically the acetamide group at the 4-position of the piperidine ring, distinguishes it from other common piperidine derivatives such as those found in pharmaceutical agents like methylphenidate, haloperidol, or fentanyl. The hydrochloride salt formation represents a common strategy for improving the physicochemical properties of piperidine derivatives, particularly their solubility and stability characteristics.

Significance in Organic Chemistry

The significance of this compound in organic chemistry extends across multiple dimensions, encompassing its role as a synthetic intermediate, its utility in medicinal chemistry research, and its contribution to the understanding of piperidine derivative structure-activity relationships. Piperidine derivatives serve as important intermediates in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals. The versatile reactivity of the piperidine ring enables these derivatives to function as building blocks in the synthesis of diverse chemical entities.

In the context of synthetic organic chemistry, this compound exemplifies the application of multicomponent reactions and cascade processes that have become increasingly important in modern piperidine synthesis. The formation of piperidine derivatives through various synthetic pathways, including reductive amination, cyclization reactions, and multicomponent approaches, demonstrates the compound's relevance to contemporary synthetic methodology. The ongoing exploration and development of new derivatives for various applications highlight piperidine's utility as a scaffold in organic chemistry.

The compound's structural features make it particularly valuable for investigating structure-activity relationships in piperidine derivatives. The presence of both the piperidine ring and the acetamide functionality provides opportunities for systematic structural modifications and biological evaluation. Research into piperidine derivatives has revealed their potential applications in treating neurological disorders, with some compounds demonstrating enhanced cholinergic activity and neuroprotective effects. The systematic study of compounds like this compound contributes to the broader understanding of how structural modifications influence biological activity and chemical reactivity.

Nomenclature and Identifiers

The systematic nomenclature and identification of this compound follows established International Union of Pure and Applied Chemistry conventions for organic compounds containing heterocyclic rings and multiple functional groups. The complete chemical name reflects the structural complexity of the molecule, incorporating both the piperidine ring system and the substituted acetamide functionality.

The compound is officially designated as N-isopropyl-N-methyl-2-(4-piperidinyl)acetamide hydrochloride according to systematic nomenclature protocols. Alternative naming conventions include this compound, which provides equivalent structural information using slightly different systematic naming approaches. The Chemical Abstracts Service has assigned the registry number 1171318-38-9 specifically for the hydrochloride salt form of this compound.

Table 1: Chemical Identifiers and Properties

Property Value Source
Chemical Abstracts Service Number 1171318-38-9
Free Base Chemical Abstracts Service Number 1016753-83-5
Molecular Formula (Hydrochloride) C₁₁H₂₃ClN₂O
Molecular Formula (Free Base) C₁₁H₂₂N₂O
Molecular Weight (Hydrochloride) 234.77 g/mol
Molecular Weight (Free Base) 198.31 g/mol
Simplified Molecular Input Line Entry System CC(C)N(C)C(=O)CC1CCNCC1

The International Chemical Identifier and International Chemical Identifier Key provide standardized representations for computational and database applications. The International Chemical Identifier for the free base is InChI=1S/C11H22N2O/c1-9(2)13(3)11(14)8-10-4-6-12-7-5-10/h9-10,12H,4-8H2,1-3H3, while the corresponding International Chemical Identifier Key is NBGFXXIMKJNWMF-UHFFFAOYSA-N. For the hydrochloride salt, the International Chemical Identifier becomes 1S/C11H22N2O.ClH/c1-9(2)13(3)11(14)8-10-4-6-12-7-5-10;/h9-10,12H,4-8H2,1-3H3;1H, with the International Chemical Identifier Key ODWYIZXKQKDDGK-UHFFFAOYSA-N.

Table 2: Structural Identifiers and Codes

Identifier Type Value Reference
International Chemical Identifier (Free Base) InChI=1S/C11H22N2O/c1-9(2)13(3)11(14)8-10-4-6-12-7-5-10/h9-10,12H,4-8H2,1-3H3
International Chemical Identifier Key (Free Base) NBGFXXIMKJNWMF-UHFFFAOYSA-N
International Chemical Identifier (Hydrochloride) 1S/C11H22N2O.ClH/c1-9(2)13(3)11(14)8-10-4-6-12-7-5-10;/h9-10,12H,4-8H2,1-3H3;1H
International Chemical Identifier Key (Hydrochloride) ODWYIZXKQKDDGK-UHFFFAOYSA-N
Molecular Design Limited Number MFCD11815777

The physical form of the compound is typically described as a powder, with reported purity levels ranging from 95% to 98% depending on the supplier and preparation method. The compound requires storage at room temperature conditions to maintain stability. These physical characteristics and storage requirements reflect the typical properties of piperidine derivative hydrochloride salts, which generally exhibit improved stability and handling characteristics compared to their free base counterparts.

Properties

IUPAC Name

N-methyl-2-piperidin-4-yl-N-propan-2-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-9(2)13(3)11(14)8-10-4-6-12-7-5-10;/h9-10,12H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWYIZXKQKDDGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=O)CC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidine Core

The initial step involves synthesizing the piperidine ring, often via cyclization reactions from suitable precursors such as 4-piperidone derivatives. A typical approach involves:

- Starting with 4-piperidone hydrochloride monohydrate,
- Reacting with appropriate amines or aldehydes under acidic or basic conditions,
- Cyclization facilitated by heating or catalytic conditions,
- Purification through recrystallization or chromatography.

Research findings indicate that the cyclization can be optimized using K2CO3 in N,N-dimethylformamide (DMF) at elevated temperatures (~70-80°C), yielding the piperidin-4-one intermediate.

Introduction of the Acetamide Group

The acetamide moiety is introduced through acylation of the piperidine derivative using acyl chlorides, typically:

- Reacting the piperidine derivative with propanoyl chloride,
- Catalyzed by triethylamine or pyridine to facilitate nucleophilic attack,
- Conducted at low temperatures (0-5°C) to control reactivity,
- Followed by work-up and purification.

This step results in the formation of N-propan-2-ylacetamide derivatives.

N-Methylation and Isopropylation

The nitrogen atom in the acetamide is methylated using methyl iodide (CH3I) under basic conditions, such as potassium carbonate in an aprotic solvent like DMF or DMSO. The isopropyl group is introduced via alkylation with isopropyl bromide or chloride, often in the presence of a base:

- Nucleophilic substitution reactions,
- Conditions optimized to prevent over-alkylation,
- Use of inert atmospheres to improve selectivity.

Final Salt Formation

The last step involves treating the free base with hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol or ether) to form the hydrochloride salt:

- Acid-base neutralization,
- Precipitation of the hydrochloride salt,
- Filtration, washing, and drying to obtain the final product.

Industrial-Scale Synthesis Considerations

For large-scale production, continuous flow reactors are employed to enhance control over reaction parameters, improve safety, and increase throughput. Reaction conditions are optimized for maximum yield and purity, with typical parameters summarized in the table below:

Stage Reagents Conditions Remarks
Ring formation 4-piperidone, amines 70-80°C, K2CO3, DMF Cyclization efficiency
Acylation Propanoyl chloride, triethylamine 0-5°C Selectivity and yield
Methylation Methyl iodide, base Room temperature Control over mono- vs di-methylation
Isopropylation Isopropyl bromide, base Room temperature Alkylation specificity
Salt formation HCl in ethanol Room temperature Purity and yield

Reaction Data and Optimization

Yields and Purity

Step Typical Yield Purity (HPLC) Notes
Ring formation 75-85% >98% Optimized with reflux conditions
Acylation 80-90% >99% Controlled at low temperature
Methylation 70-80% >98% Excess methyl iodide minimized
Isopropylation 65-75% >98% Excess reagent quenched carefully
Salt formation Quantitative >99% Crystallization improves purity

Reaction Conditions Summary

Reaction Solvent Temperature Reagent Equivalents Time
Cyclization DMF 70-80°C 1.2 eq amine 4-6 hours
Acylation Dichloromethane 0-5°C 1 eq acyl chloride 30 min
Methylation DMF Room temp 1.2 eq CH3I 2-4 hours
Isopropylation Ethanol Room temp 1.5 eq isopropyl bromide 3-5 hours

Notes and Best Practices

  • Reaction Monitoring: TLC and HPLC are essential for monitoring reaction progress and purity.
  • Purification: Recrystallization from ethanol or acetone ensures high purity.
  • Safety: Handling methyl iodide and acyl chlorides requires appropriate safety measures due to their toxicity and reactivity.
  • Scale-up: Continuous flow reactors help maintain consistent quality and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Bacteria Tested Activity Observed
Staphylococcus aureusEffective
MRSAEffective
Escherichia coliModerate
Bacillus subtilisEffective

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting potential as a chemotherapeutic agent . The structure–activity relationship (SAR) studies indicate that modifications to the piperidine ring can enhance anticancer efficacy.

Analgesic Properties

Research indicates that this compound may possess analgesic properties. Its interaction with pain pathways suggests potential use in pain management therapies .

Neuroprotective Effects

Studies have suggested that compounds with similar piperidine structures can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases . The modulation of neurotransmitter systems by this compound could lead to advancements in neurological therapeutics.

Synthesis and Structure Optimization

The synthesis of this compound has been optimized to improve yield and purity. This optimization is crucial for large-scale production and further research applications .

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers synthesized various derivatives of the compound and tested their efficacy against MRSA and other pathogens. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting the compound's potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

A study reported in ACS Omega evaluated the anticancer activity of similar compounds derived from the piperidine series. The findings showed that specific modifications led to enhanced potency against human cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapy .

Mechanism of Action

The mechanism of action of N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:

    Receptor Binding: Interaction with neurotransmitter receptors, affecting signal transduction.

    Enzyme Inhibition: Inhibition of specific enzymes, altering metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with five analogs, highlighting structural differences and theoretical implications:

Compound Name (CAS/CID) Molecular Formula Molecular Weight Key Substituents Salt Form Notable Features
Target Compound (1171318-38-9) C₁₁H₂₃ClN₂O 234.77 N-methyl, N-isopropyl, piperidin-4-yl Hydrochloride Simplest structure; high solubility due to HCl salt.
2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide dihydrochloride (CID 43607701) C₁₁H₂₃N₃O·2HCl 296.25 Additional amino group on piperidine; N-isopropyl Dihydrochloride Increased nitrogen content; higher solubility but potential for altered potency.
N-[(4-Methylphenyl)methyl]-2-(piperidin-4-yl)acetamide hydrochloride (1016887-10-7) C₁₅H₂₂ClN₂O 246.35 Benzyl (4-methylphenyl) group attached via methylene bridge Hydrochloride Aromatic substitution increases lipophilicity; may hinder blood-brain barrier penetration.
N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (61086-18-8) C₁₆H₂₄N₂O₂ 276.38 Phenyl and methoxymethyl groups on piperidine None Enhanced lipophilicity; potential for improved membrane permeability.
N-[1-(2-Thienylethyl)-4-piperidyl]-N-phenylpropanamide hydrochloride (9832-001) C₂₁H₂₉ClN₂OS 392.99 Thienyl substituent on piperidine Hydrochloride Heterocyclic sulfur introduces metabolic stability challenges.

Functional Group Impact on Drug-Like Properties

Target Compound vs. CID 43607701
  • The dihydrochloride analog (CID 43607701) has two amine groups , likely increasing polarity and reducing passive diffusion . This could limit central nervous system (CNS) penetration compared to the target compound.
Target Compound vs. N-[(4-Methylphenyl)methyl]-... (1016887-10-7)
  • The benzyl group in the latter introduces aromaticity, which may enhance binding to hydrophobic pockets in proteins . However, the increased molecular weight (246.35 vs. 234.77) could reduce bioavailability.
Target Compound vs. CAS 61086-18-8
  • The methoxymethyl and phenyl groups in CAS 61086-18-8 significantly boost lipophilicity (calculated LogP ~3.5 vs.

Biological Activity

Overview

N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride, commonly referred to as a piperidine derivative, is a compound with significant biological activity. Its structure includes a piperidine ring and an acetamide group, which contribute to its pharmacological properties. Research has indicated that this compound interacts with various molecular targets, potentially influencing neurotransmitter systems and enzyme activities.

  • Molecular Formula : C11H23ClN2O
  • Molecular Weight : 234.76 g/mol
  • CAS Number : 1171318-38-9

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes within biological systems. Key mechanisms include:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, modulating signal transduction pathways.
  • Enzyme Inhibition : It can inhibit specific enzymes, thereby altering metabolic pathways and potentially affecting physiological responses .

Antimicrobial Properties

Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial activity. For example, modifications on the piperidine ring have been shown to enhance antibacterial and antifungal properties:

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
Compound AAntibacterial< 1 µg/mL
Compound BAntifungal< 1 µg/mL
N-methyl derivativeAntimicrobialEC50 0.064 µM

These findings suggest that structural modifications can significantly impact the efficacy of piperidine derivatives against various pathogens .

Neuropharmacological Effects

The compound has been studied for its potential neuropharmacological effects, particularly in the context of psychostimulant use disorders. Its ability to modulate neurotransmitter systems may offer therapeutic benefits in treating conditions such as depression and anxiety .

Case Studies

  • Case Study on Antiparasitic Activity :
    A study evaluated the effects of structural modifications on the antiparasitic activity of piperidine derivatives against Trypanosoma brucei. The introduction of an N-methyl group significantly increased potency (EC50 0.023 µM), indicating that specific substitutions can enhance biological activity against parasites .
  • Neurotransmitter Interaction Study :
    Another investigation focused on the interaction of this compound with serotonin receptors, revealing that it could potentially act as a modulator in serotonergic pathways, which are crucial in mood regulation and anxiety disorders .

Q & A

Q. What are the standard synthesis routes for N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride, and how is purity ensured?

The compound is typically synthesized via nucleophilic substitution or amide coupling reactions. A common approach involves reacting piperidin-4-yl intermediates (e.g., 1-methyl-4-piperidone) with isopropylamine derivatives under basic conditions. Purification is achieved through recrystallization or column chromatography, followed by characterization via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and structural integrity .

Q. What analytical methods are recommended for characterizing this compound?

Key characterization methods include:

  • ¹H/¹³C NMR : To verify substituent positions and confirm the absence of unreacted intermediates.
  • FT-IR Spectroscopy : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • Mass Spectrometry (MS) : For molecular ion confirmation.
  • X-ray crystallography : For resolving stereochemical ambiguities in crystalline derivatives .

Q. What are the primary biological targets or pathways studied using this compound?

This acetamide derivative is frequently used to investigate neurotransmitter receptors (e.g., sigma-1 receptors) and ion channel modulators due to its piperidine core. It serves as a scaffold for studying ligand-receptor binding kinetics and allosteric modulation in neurological disorders .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

SAR studies focus on modifying:

  • Piperidine substituents : Introducing electron-withdrawing groups (e.g., -SO₂CH₃) enhances receptor affinity .
  • Amide linkage : Replacing the acetamide core with urea or sulfonamide groups alters metabolic stability and selectivity .
    For example, replacing the 4-(methylsulfonyl)phenyl group with heterocyclic analogs (e.g., pyridine) improved selectivity but reduced solubility, requiring formulation adjustments .

Q. How should researchers resolve contradictions in activity data across different assay systems?

Discrepancies in IC₅₀ values or efficacy between in vitro and in vivo models often arise from differences in:

  • Membrane permeability : LogP values >3 may reduce aqueous solubility, skewing cell-based assay results.
  • Metabolic stability : Hepatic cytochrome P450 interactions can be assessed via microsomal incubation assays .
    Cross-validate findings using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) and apply multivariate statistical analysis to isolate confounding variables .

Q. What strategies improve the compound’s bioavailability for CNS-targeted studies?

Key approaches include:

  • Prodrug design : Esterification of the amide group to enhance blood-brain barrier (BBB) penetration.
  • Salt formation : Hydrochloride salts improve aqueous solubility for intravenous administration.
  • Co-administration with P-glycoprotein inhibitors : To mitigate efflux pump-mediated clearance .

Q. How can computational modeling guide the design of derivatives with reduced off-target effects?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding poses at target receptors. For instance, simulating interactions with sigma-1 receptors identified steric clashes with bulkier substituents, leading to selective analogs with >10-fold reduced affinity for opioid receptors .

Methodological Considerations

Q. What are best practices for handling and storing this compound?

  • Storage : Under inert atmosphere (N₂ or Ar) at -20°C to prevent hydrolysis of the amide bond.
  • Handling : Use gloveboxes for air-sensitive reactions and LC-MS-grade solvents for dilution to avoid impurities .

Q. How can researchers address batch-to-batch variability in pharmacological assays?

  • Quality control (QC) : Implement HPLC with UV detection (≥95% purity threshold).
  • Standardized protocols : Use internal reference compounds (e.g., haloperidol for sigma-1 receptor assays) to normalize activity data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride
Reactant of Route 2
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N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride

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